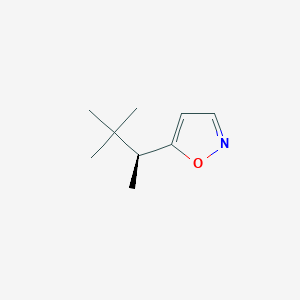
7-(4-Oxobutyl)guanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-Oxobutyl)guanine, also known as 8-oxo-G or 8-oxoguanine, is a modified nucleotide that is formed by the oxidation of guanine in DNA. This modification is considered to be one of the most common forms of DNA damage and is believed to contribute to the aging process, as well as the development of various diseases such as cancer. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of 7-(4-oxobutyl)guanine in scientific research.
Mecanismo De Acción
The mechanism of action of 7-(4-oxobutyl)guanine is not fully understood, but it is believed to be involved in the regulation of gene expression and DNA repair. It has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, which may contribute to its role in DNA damage.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 7-(4-oxobutyl)guanine are complex and depend on various factors such as the concentration, duration of exposure, and the type of cell or tissue being studied. Some studies have suggested that 7-(4-oxobutyl)guanine may contribute to the development of cancer and other diseases by disrupting DNA replication and repair processes. However, other studies have suggested that it may have protective effects by inducing apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-(4-oxobutyl)guanine in lab experiments is its ability to serve as a reliable biomarker for oxidative stress and DNA damage. It is also relatively easy to synthesize and can be used in a variety of experimental settings. However, one of the limitations of using 7-(4-oxobutyl)guanine is that its effects on different cell types and tissues may vary, which can make it difficult to draw definitive conclusions from experimental data.
Direcciones Futuras
There are several future directions for research on 7-(4-oxobutyl)guanine. One area of focus is the development of new diagnostic tools and therapies for diseases such as cancer. Another area of interest is the study of the effects of different environmental factors on DNA damage and repair processes. Additionally, researchers are exploring the potential of 7-(4-oxobutyl)guanine as a therapeutic target for a variety of diseases.
Métodos De Síntesis
The synthesis of 7-(4-oxobutyl)guanine can be achieved through various methods, including chemical synthesis and enzymatic methods. One of the most commonly used methods involves the oxidation of guanine using potassium ferricyanide and hydrogen peroxide. This method results in the formation of 8-oxoguanine, which can then be converted to 7-(4-oxobutyl)guanine through the addition of butylamine.
Aplicaciones Científicas De Investigación
7-(4-oxobutyl)guanine has been used extensively in scientific research as a biomarker for oxidative stress and DNA damage. It has also been used to study the effects of various environmental factors, such as radiation and pollutants, on DNA. Additionally, 7-(4-oxobutyl)guanine has been used in the development of new diagnostic tools and therapies for diseases such as cancer.
Propiedades
Número CAS |
123752-07-8 |
|---|---|
Nombre del producto |
7-(4-Oxobutyl)guanine |
Fórmula molecular |
C9H11N5O2 |
Peso molecular |
221.22 g/mol |
Nombre IUPAC |
4-(2-amino-6-oxo-1H-purin-7-yl)butanal |
InChI |
InChI=1S/C9H11N5O2/c10-9-12-7-6(8(16)13-9)14(5-11-7)3-1-2-4-15/h4-5H,1-3H2,(H3,10,12,13,16) |
Clave InChI |
FRBHAZWTNAYCJI-UHFFFAOYSA-N |
SMILES isomérico |
C1=NC2=C(N1CCCC=O)C(=O)N=C(N2)N |
SMILES |
C1=NC2=C(N1CCCC=O)C(=O)NC(=N2)N |
SMILES canónico |
C1=NC2=C(N1CCCC=O)C(=O)N=C(N2)N |
Sinónimos |
7-(4-oxobutyl)guanine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-Acetyloxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-4-oxochromen-7-yl] acetate](/img/structure/B43965.png)
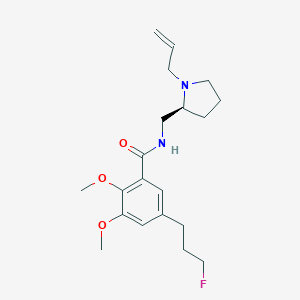
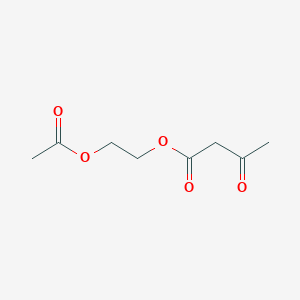
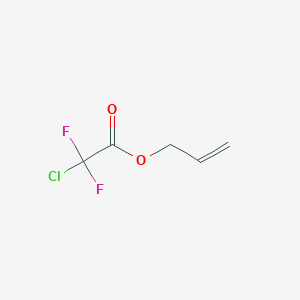
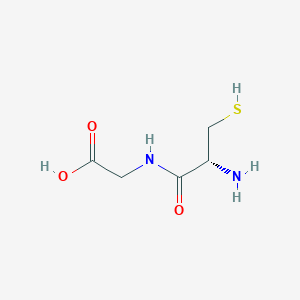
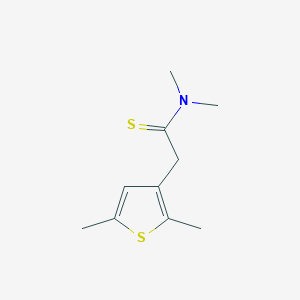
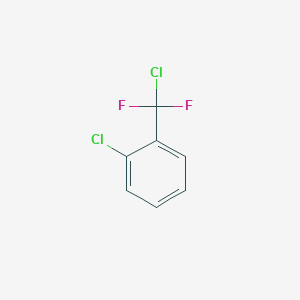
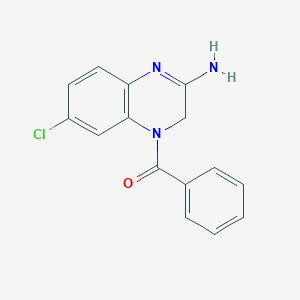
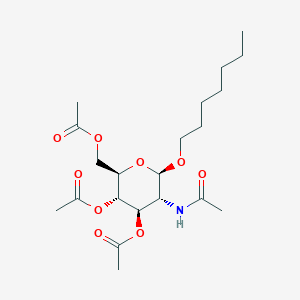
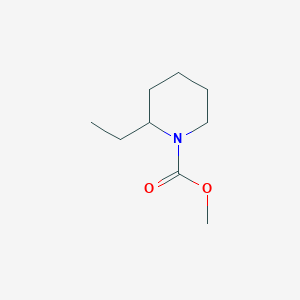
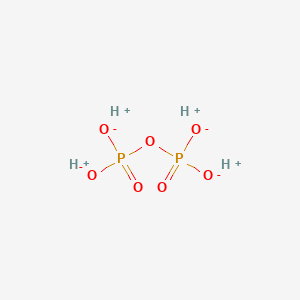
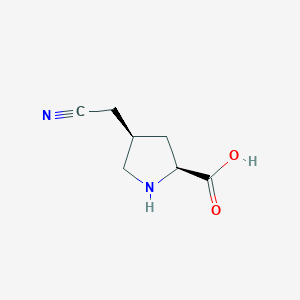
![4a,8,12b-Trihydroxy-9-(6-hydroxy-5,14-dimethyl-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)-3-methyl-3-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B43989.png)
